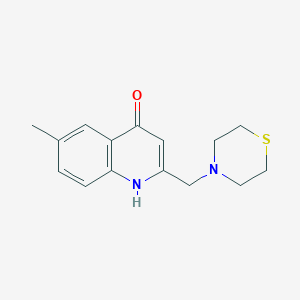![molecular formula C14H17ClN2O B5675730 7-chloro-3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5675730.png)
7-chloro-3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives involves various chemical reactions and processes. A related synthesis involves the condensation of chloromethyl-quinolinols with chlorophenyl-thiadiazolylamine in the presence of sodium bicarbonate, leading to the formation of complex quinolinols, which can further react to form metal chelates (Patel & Singh, 2009). Another synthesis route involves heating substituted ethyl anthranilates in HMPT to produce bis(dimethylamino)quinolines (Pedersen, 1977).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the quinoline core, which can be modified with various substituents affecting its properties. Studies on derivatives like 2,4,5-tris(dimethylamino)quinolines revealed insights into their molecular structure, protonation trends, and basicity, highlighting the significant impact of substituents on these properties (Dyablo et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives undergo a range of chemical reactions, including chelation with metals. For instance, the reaction of 5-chloromethyl-8-quinolinol with various agents can result in the formation of metal chelates, demonstrating the compound's ability to act as a ligand (Patel & Singh, 2009). The basicity and reactivity of these compounds are influenced by their molecular structure and the nature of their substituents.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and thermal behavior, of quinoline derivatives are crucial for their practical applications. The study of a hypoxia-selective agent, 7-chloro-3-[[N,N-dimethylamino)propyl]amino]-2-quinoxalinecarbonitrile 1,4-di-N-oxide hydrochloride, provided valuable information on its physical properties, including melting point, solubility, and stability under various conditions (Zamalloa et al., 1997).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as their reactivity, basicity, and ability to form complexes with metals, are essential for understanding their potential applications. For example, the synthesis and basicity studies of quinolino[7,8-h]quinoline derivatives show that the introduction of electron-donating functionalities increases their basicity, which is a critical aspect of their chemical behavior (Rowlands et al., 2020).
Eigenschaften
IUPAC Name |
7-chloro-3-[(dimethylamino)methyl]-2,8-dimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-8-12(15)6-5-10-13(8)16-9(2)11(14(10)18)7-17(3)4/h5-6H,7H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXAADQGSVUXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C(C2=O)CN(C)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-[(dimethylamino)methyl]-2,8-dimethyl-1H-quinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-3-(3-thienyl)propanamide hydrochloride](/img/structure/B5675657.png)

![N-[(3S*,4R*)-1-(9H-fluoren-2-ylmethyl)-4-isopropylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5675666.png)
![8-[(4-nitrobenzyl)thio]quinoline](/img/structure/B5675668.png)
![ethyl 2-[(1H-1,2,4-triazol-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5675683.png)
![5-[3-(4-methoxybenzyl)-1-methyl-1H-1,2,4-triazol-5-yl]-2-methylpyridine](/img/structure/B5675686.png)

![2-[3-(1-piperazinyl)phenyl]nicotinamide hydrochloride](/img/structure/B5675704.png)
![2-{[2-(1-pyrrolidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5675706.png)
![2-[(2-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5675724.png)
![N-cyclopropyl-3-[5-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5675741.png)
![N-[3-(2-amino-1,3-thiazol-4-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5675742.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5675747.png)
![4-{1-cyclohexyl-5-[(methylthio)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5675752.png)